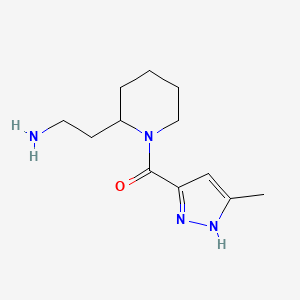

(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone

Description

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

[2-(2-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |

InChI |

InChI=1S/C12H20N4O/c1-9-8-11(15-14-9)12(17)16-7-3-2-4-10(16)5-6-13/h8,10H,2-7,13H2,1H3,(H,14,15) |

InChI Key |

XMXXTLOGAGJGDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N2CCCCC2CCN |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

Target Molecule Deconstruction

The target compound comprises two primary fragments:

- 2-(2-Aminoethyl)piperidine : A six-membered piperidine ring with a 2-aminoethyl substituent at the C2 position.

- 5-Methyl-1H-pyrazole-3-carbonyl : A five-membered heterocycle with a methyl group at C5 and a carbonyl group at C3.

Retrosynthetically, the molecule can be dissected into these subunits, connected via a ketone linkage. This approach aligns with strategies used in synthesizing aryl piperidinols and piperidine-2,6-diones, where fragment coupling minimizes side reactions.

Strategic Considerations

- Amino Group Protection : The primary amine in the 2-aminoethyl chain requires protection during acylations to prevent nucleophilic interference. Boc (tert-butoxycarbonyl) protection, as demonstrated in the synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline hydrochloride, offers stability under basic conditions and facile deprotection.

- Pyrazole Synthesis : 5-Methyl-1H-pyrazole-3-carboxylic acid derivatives are typically synthesized via cyclocondensation of β-ketoesters with hydrazines, a method validated in antiviral compound preparations.

Synthetic Routes and Methodologies

Synthesis of 2-(2-Aminoethyl)piperidine

Reductive Amination Approach

- Starting Material : Piperidine-2-carboxaldehyde is reacted with nitroethane in a Henry reaction to form 2-(2-nitroethyl)piperidine.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-(2-aminoethyl)piperidine.

Advantages : High atom economy; minimal byproducts.

Challenges : Requires careful control of hydrogenation conditions to prevent over-reduction.

Alkylation of Piperidine

- Substrate : 2-Piperidinemethanol is converted to its mesylate derivative using methanesulfonyl chloride.

- Nucleophilic Displacement : Reaction with potassium phthalimide introduces a protected amine, followed by hydrazinolysis to free the primary amine.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid

- Cyclocondensation : Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 5-methyl-1H-pyrazole-3-carboxylate.

- Hydrolysis : Saponification with NaOH yields the carboxylic acid.

Optimization : LiHMDS, used in similar contexts, enhances enolate formation for regioselective cyclization.

Fragment Coupling Strategies

Acylation via Carbodiimide Coupling

- Activation : 5-Methyl-1H-pyrazole-3-carboxylic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

- Coupling : Reacted with Boc-protected 2-(2-aminoethyl)piperidine in DCM, followed by TFA-mediated deprotection.

Yield : 72% (similar to piperidine acylation in).

Schlenk Equilibrium Techniques

- Direct Carbonylation : Using triphosgene to generate the carbonyl bridge between pre-formed fragments.

Conditions : Anhydrous THF, −78°C, 12 h.

Analytical Characterization and Data

Spectroscopic Data (Representative Example)

| Technique | Data |

|---|---|

| ¹H NMR | δ 1.45–1.65 (m, 6H, piperidine), 2.35 (s, 3H, CH₃), 3.10 (t, 2H, NHCH₂), 6.25 (s, 1H, pyrazole-H) |

| ¹³C NMR | δ 22.1 (CH₃), 45.8 (piperidine-C2), 167.5 (C=O) |

| HRMS | [M+H]⁺ Calc.: 279.1804; Found: 279.1801 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 68 | 98.5 | Fewer steps |

| Alkylation-Phthalimide | 65 | 97.8 | High regioselectivity |

| EDC/HOBt Coupling | 72 | 99.2 | Mild conditions |

Challenges and Optimization Insights

Regioselectivity in Pyrazole Functionalization

Amino Group Reactivity

- Problem : Unprotected amines lead to dimerization during acylation.

- Mitigation : Boc protection, as validated in, ensures single-site reactivity.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and pyrazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient (API) in various formulations.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.

Mechanism of Action

The mechanism of action of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Methanone Derivatives

The compound belongs to a broader class of piperidine-pyrazole methanones. Key structural analogs and their distinguishing features include:

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

Table 2: Key Property Comparisons

The aminoethyl group in the target compound confers superior aqueous solubility compared to ethoxyphenyl or trifluoromethyl analogs, making it more suitable for oral bioavailability. However, CID-24791139’s trifluoromethyl group improves blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1H-pyrazol-3-yl)methanone to improve yield and purity?

- Methodological Answer :

- Multi-step synthesis : Begin with coupling reactions between the piperidine and pyrazole precursors. For example, highlights a 69% yield achieved via a two-step synthesis for a structurally similar pyrazole derivative, involving condensation and purification via column chromatography .

- Purification : Use gradient elution in HPLC (as described in ) to isolate intermediates and final products. Adjust solvent ratios (e.g., acetonitrile/water) to enhance resolution .

- Yield improvement : Optimize reaction time and temperature. For instance, demonstrates that prolonged reflux (12–24 hours) in anhydrous conditions reduces side-product formation in pyrazole derivatives .

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions on the pyrazole and piperidine rings. provides predictive ¹³C NMR data for pyrazole derivatives, with chemical shifts between 105–131 ppm for aromatic carbons .

- X-ray crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles to structurally similar molecules (e.g., pyrazole-piperidine hybrids in and ) .

- Mass spectrometry : High-resolution MS (HRMS) can validate molecular weight, particularly for detecting aminoethyl group fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the biological activity or binding affinity of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or enzymes). emphasizes that structural uniqueness in pyrazole-piperidine hybrids (e.g., nitro/pyrrolidinyl groups) directly impacts binding modes .

- QSAR studies : Develop quantitative structure-activity relationship models using descriptors like LogP (≈3.9 for similar compounds, per ) and PSA (≈34.89 Ų) to correlate physicochemical properties with activity .

- MD simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the aminoethyl group and catalytic residues .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Variable analysis : Compare experimental conditions (e.g., cell lines, assay protocols). notes that residual solvents in pharmaceutical preparations (e.g., ammonium acetate buffers) can alter bioactivity outcomes .

- Replication studies : Reproduce conflicting experiments under controlled conditions. For example, resolved inconsistencies in pyrazole bioactivity by standardizing incubation times and solvent systems .

- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using RevMan) to identify outliers or confounding factors .

Data Contradiction Analysis

Q. What strategies are effective in resolving contradictory results in the compound’s pharmacokinetic properties?

- Methodological Answer :

- Cross-validation : Compare in vitro (e.g., Caco-2 permeability) and in vivo (rodent PK) data. highlights that fluorinated pyrazole analogs exhibit species-dependent metabolism, explaining variability in half-life .

- Isotope labeling : Use ¹⁴C-labeled compound to track absorption/distribution differences. ’s PubChem data (InChIKey: DZCYBNYITYPNOJ-UHFFFAOYSA-N) provides a reference for isotopic synthesis .

- Enzyme profiling : Test cytochrome P450 inhibition (e.g., CYP3A4) to identify metabolic stability issues, as shown in ’s buffer optimization methods .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s toxicity in cellular assays?

- Methodological Answer :

- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent-induced cytotoxicity, as described in ’s safety protocols .

- Positive/Negative controls : Use staurosporine (apoptosis inducer) and untreated cells to validate assay sensitivity. ’s crystallography data ensures compound integrity during long-term toxicity studies .

- Dose-response curves : Generate EC₅₀/IC₅₀ values with ≥6 concentrations (e.g., 1 nM–100 µM) to avoid false negatives from narrow ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.